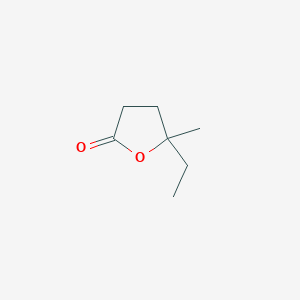
5-乙基-5-甲基氧杂环戊酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
5-Ethyl-5-methyloxolan-2-one has garnered attention in various scientific research fields due to its versatile chemical properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-5-methyl-1,4-pentanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the lactone ring.
Industrial Production Methods: In an industrial setting, the production of 5-Ethyl-5-methyloxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.
化学反应分析
Types of Reactions: 5-Ethyl-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Substituted lactones or open-chain compounds.
作用机制
The mechanism by which 5-Ethyl-5-methyloxolan-2-one exerts its effects is primarily through its interaction with various molecular targets. The lactone ring can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to act as a precursor in synthetic pathways makes it valuable in the synthesis of biologically active molecules.
相似化合物的比较
5-Methyloxolan-2-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Ethyl-5-vinyloxolan-2-one: Contains a vinyl group instead of a methyl group, leading to different applications and reactivity.
Uniqueness: 5-Ethyl-5-methyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and industrial applications.
属性
IUPAC Name |
5-ethyl-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDQFVZHVJKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
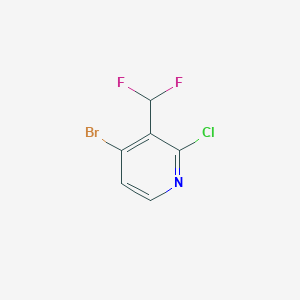
![2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane](/img/structure/B2462424.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
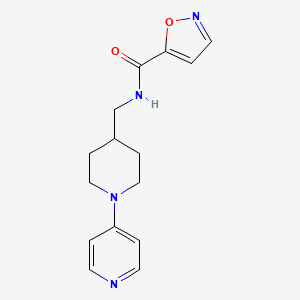
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
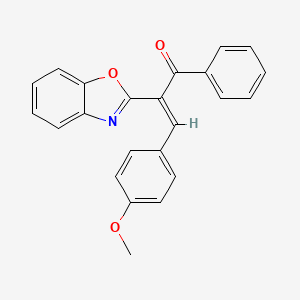
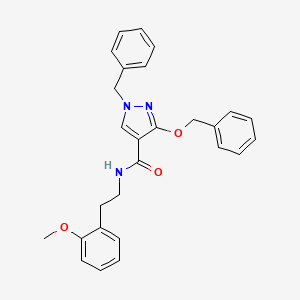
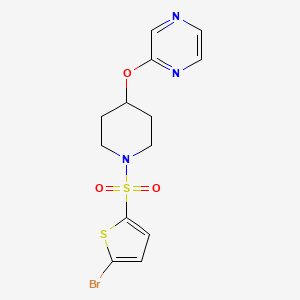
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B2462439.png)
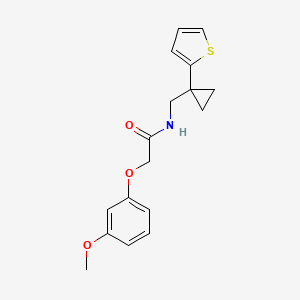
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)
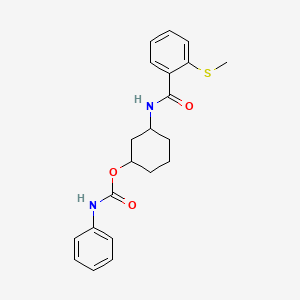
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
